molecular formula C25H17ClF3N3O B2409171 3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216376-79-2

3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2409171
CAS No.: 1216376-79-2
M. Wt: 467.88
InChI Key: HRWODLFMFUFGFN-UHFFFAOYSA-N
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Description

3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a useful research compound. Its molecular formula is C25H17ClF3N3O and its molecular weight is 467.88. The purity is usually 95%.
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Properties

IUPAC Name

3-[(2-chlorophenyl)methyl]-5-[[3-(trifluoromethyl)phenyl]methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O/c26-20-10-3-1-7-17(20)14-31-15-30-22-19-9-2-4-11-21(19)32(23(22)24(31)33)13-16-6-5-8-18(12-16)25(27,28)29/h1-12,15H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWODLFMFUFGFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)N(C4=CC=CC=C43)CC5=CC(=CC=C5)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(2-chlorobenzyl)-5-(3-(trifluoromethyl)benzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a synthetic derivative belonging to the pyrimido[5,4-b]indole class, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its effects on cellular pathways and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Pyrimido[5,4-b]indole core : Known for its diverse biological activities.
  • Chlorobenzyl and trifluoromethyl substituents : These groups may enhance lipophilicity and bioactivity.

Table 1: Structural Characteristics

FeatureDescription
Molecular FormulaC23H19ClF3N3O
Molecular Weight448.87 g/mol
CAS NumberNot yet assigned
Melting PointNot determined

Anticancer Activity

Research indicates that pyrimido[5,4-b]indoles exhibit significant anticancer properties. A study evaluating various derivatives showed that modifications at the N3 and N5 positions impact their ability to induce apoptosis in cancer cells. The compound was tested against multiple cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer).

Case Study Findings

  • HeLa Cells : The compound demonstrated an IC50 value of approximately 1.9 µM, indicating moderate potency.
  • PC3 Cells : An IC50 value of 0.9 µM was recorded.
  • MCF-7 Cells : The compound exhibited an IC50 of 0.79 µM.

These results suggest that the compound may serve as a lead candidate for further development in anticancer therapies .

Immunomodulatory Effects

The compound's influence on immune response was assessed using murine bone marrow-derived dendritic cells (mBMDC). Notably, it was found to modulate the release of cytokines such as IL-6 and IP-10:

  • IL-6 Release : Lower levels were observed with certain structural modifications, indicating a potential for selective immune modulation.
  • IP-10 Production : Higher levels were maintained, suggesting that the compound could preferentially stimulate type I interferon pathways, which are crucial in antiviral responses .

Toxicity Profile

Toxicity assessments using the MTT assay revealed varying degrees of cytotoxicity among derivatives. While some analogues were non-toxic at concentrations up to 30 µM, others exhibited significant cytotoxic effects. The lead compound showed acceptable toxicity levels, warranting further exploration in therapeutic contexts .

Structure-Activity Relationship (SAR)

A detailed SAR analysis highlighted the importance of specific molecular features in determining biological activity:

  • Substituent Effects : The presence of halogenated groups (e.g., chloro and trifluoromethyl) significantly influenced both potency and selectivity.
  • Positioning of Functional Groups : Variations at critical positions on the pyrimido[5,4-b]indole scaffold were shown to either enhance or diminish activity against target pathways .

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